molecular formula C13H14N2O3 B11806540 1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B11806540
M. Wt: 246.26 g/mol
InChI Key: UTYVXJNYOFMOSR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dimethylphenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,4-dimethylphenyl group and the methoxy group can be achieved through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogenated precursors and strong bases or acids to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated precursors, strong acids or bases, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid: Similar structure but different substitution pattern.

    1-(2,4-Dimethylphenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid: Hydroxy group instead of methoxy group.

    1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-4-carboxylic acid: Different position of the carboxylic acid group.

Uniqueness

1-(2,4-Dimethylphenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-5-methoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c1-8-4-5-11(9(2)6-8)15-12(18-3)7-10(14-15)13(16)17/h4-7H,1-3H3,(H,16,17)

InChI Key

UTYVXJNYOFMOSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=N2)C(=O)O)OC)C

Origin of Product

United States

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